青蒿素M

描述

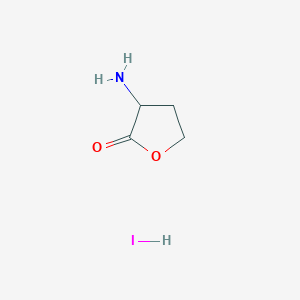

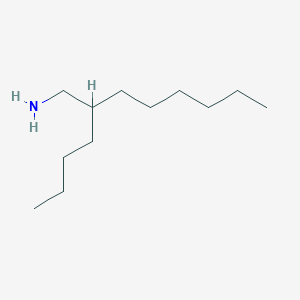

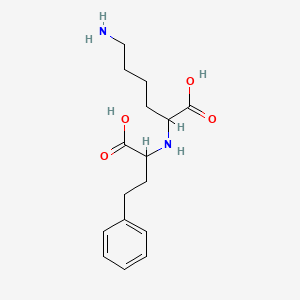

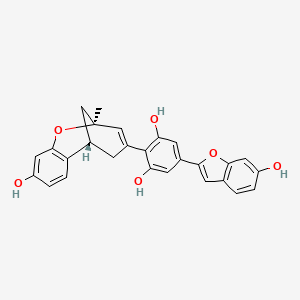

Arteannuin M is a compound with the molecular formula C15H24O4 and a molecular weight of 268.35 . It is a target for antifection and TNF-α .

Synthesis Analysis

The first total synthesis of (+)-arteannuin M was accomplished using the tandem oxy-Cope/transannular ene reaction as the key step to construct the bicyclic core of the natural product . The tandem reaction proceeded with high diastereo- and enantiomeric excess .

Molecular Structure Analysis

Arteannuin M contains a total of 45 bonds; 21 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 ester (aliphatic), 2 hydroxyl groups, 1 secondary alcohol, and 1 tertiary .

Chemical Reactions Analysis

Previously unknown conjugates of the natural sesquiterpene lactone arteannuin B, which was isolated from Artemisia annua, were synthesized via Michael reactions with pharmacophoric amines and tested in vitro for cytotoxic activity .

Physical And Chemical Properties Analysis

Arteannuin M has a boiling point of 424.3±30.0 °C (Predicted), a density of 1.21±0.1 g/cm3 (Predicted), and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学研究应用

转化医学和临床应用

青蒿素及其衍生物如青蒿素M,在转化医学中发挥了重要作用,特别是在中国。它已成功用于治疗超过一百万名疟疾患者。这个成功故事展示了实验室发现转化为有效临床治疗的潜力。青蒿素从实验室产品转化为治疗疟疾的临床治疗展示了它在转化医学领域的重要影响,并突显了开发可行模型将科学研究转化为临床实践的重要性 (Han & Fu, 2016)。

抗肿瘤效应

研究发现,青蒿酸,青蒿素的水溶性衍生物,具有抗肿瘤特性。这包括诱导细胞凋亡和拮抗血管生成,从而逆转肿瘤细胞引起的免疫抑制。对青蒿酸抗肿瘤效应的增加关注表明了青蒿素M在癌症研究和治疗中的潜在广泛应用 (He & Zhou, 2008)。

全合成和化学研究

已完成了青蒿素M的全合成,展示了在实验室环境中人工复制这种化合物的可行性。这种合成对进一步研究和应用至关重要,因为它允许对该化合物进行一致和受控的供应以供研究和潜在治疗使用 (Barriault & Deon, 2001)。

生物转化研究

研究表明,青蒿素B可以被生物转化为青蒿素。了解这种生物转化过程对于优化青蒿素的生产至关重要,青蒿素是从青蒿素中提取的关键化合物。这项研究对提高青蒿素的效率和产量至关重要,青蒿素是一种关键的抗疟疾药物 (Nair & Basile, 1993)。

潜在药物靶点

青蒿素已被确定为潜在的靶向神经肽酶的药物,这是一种常见的急性淋巴细胞白血病抗原。这一发现暗示了青蒿素M的新药理应用,并指导未来研究其在各种疾病中的作用机制 (Ye, Ling, & Chen, 2017)。

作用机制

Target of Action

Arteannuin M, like its close relative Arteannuin B, is likely to interact with several targets within the cell. One potential target identified for Arteannuin B is the ubiquitin-conjugating enzyme UBE2D3 . This enzyme plays a crucial role in the activation of NF-κB, a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens . Another study identified neprilysin, also known as CD10, a common acute lymphoblastic leukemia antigen, as a potential target of arteannuin .

Mode of Action

Arteannuin M likely shares a similar mode of action with Arteannuin B. Arteannuin B has been found to inhibit the activation of NF-κB by interfering with the function of UBE2D3 . This inhibition prevents the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), which are necessary steps for the activation of NF-κB . The endoperoxide moiety in the artemisinin molecule is thought to be cleaved, resulting in artemisinin free radicals, which act as alkylation agents for susceptible molecules and proteins in the parasitic cell .

Biochemical Pathways

It’s known that the inhibition of nf-κb activation by arteannuin b affects various downstream inflammatory pathways . This includes the down-regulation of iNOS and COX2 expression, leading to a decrease in the generation of NO and PGE2 . It also results in decreased mRNA expression and release of inflammatory cytokines such as IL-1β, IL-6, and TNF-α .

Pharmacokinetics

Arteannuin b, a related compound, has been found to have very low solubility and a very short half-life . This has led to the development of sustained-release microspheres to improve its bioavailability . These microspheres were shown to have a low burst release and stable in vitro release for up to one week .

Result of Action

The result of Arteannuin M’s action is likely to be similar to that of Arteannuin B, given their structural similarities. Arteannuin B has been shown to have potent anti-inflammatory effects, effectively diminishing the generation of NO and PGE2 by down-regulating iNOS and COX2 expression . It also decreases the mRNA expression and release of inflammatory cytokines such as IL-1β, IL-6, and TNF-α . In addition, Arteannuin B has been found to exhibit antiproliferative properties for various tumor cell lines .

安全和危害

属性

IUPAC Name |

(3R,3aS,6R,6aS,9R,10R,10aS)-9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)19-15(11)10(8)6-7-14(3,18)13(15)17/h8-11,13,17-18H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONFQQKKCDVNRC-GZEPNZDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC23C1CCC(C3O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@@]23[C@H]1CC[C@@]([C@H]3O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901114813 | |

| Record name | (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arteannuin M | |

CAS RN |

207446-90-0 | |

| Record name | (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207446-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

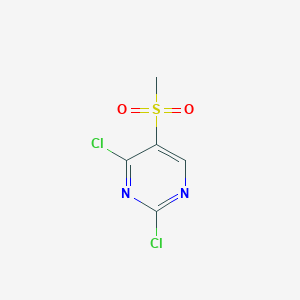

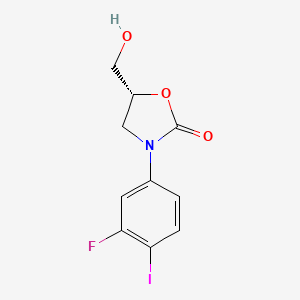

![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)